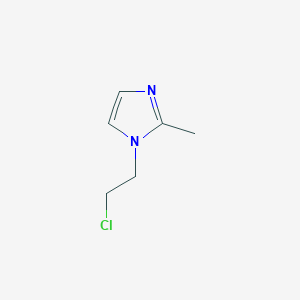

1-(2-chloroethyl)-2-methyl-1H-imidazole

Description

Contextualization within Halogenated Heterocyclic Compounds

Halogenated heterocyclic compounds are a broad class of molecules that form the backbone of many pharmaceuticals and agrochemicals. The introduction of a halogen atom, in this case, chlorine, into a heterocyclic system can significantly alter the molecule's physicochemical properties. This can include changes in lipophilicity, metabolic stability, and the ability to engage in specific interactions with biological targets. The presence of the chlorine atom in 1-(2-chloroethyl)-2-methyl-1H-imidazole provides a reactive handle for nucleophilic substitution reactions, making it a key intermediate in the synthesis of a variety of derivatives.

The imidazole (B134444) ring itself is a ubiquitous feature in biological systems, most notably in the amino acid histidine. This inherent biocompatibility and the ability to participate in hydrogen bonding and metal coordination make imidazole-containing compounds attractive candidates for drug design and chemical biology studies.

Academic Significance in Mechanistic Organic and Chemical Biology Studies

The academic significance of this compound lies in its utility as a model compound for studying reaction mechanisms, particularly those involving intramolecular and intermolecular nucleophilic substitutions. The proximity of the imidazole nitrogen to the chloroethyl side chain allows for the potential of intramolecular cyclization to form a quaternary imidazolium (B1220033) salt, a reaction that can be influenced by solvent polarity and temperature.

In the field of chemical biology, this compound and its derivatives can be employed as covalent probes to identify and characterize protein targets. The electrophilic chloroethyl group can react with nucleophilic residues on proteins, such as cysteine or histidine, leading to the formation of a stable covalent bond. This allows for the labeling and subsequent identification of proteins involved in specific biological processes.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and its hydrochloride salt.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₉ClN₂ |

| Molecular Weight | 144.60 g/mol |

| CAS Number | 1202458-93-2 (free base) |

| Appearance | Not widely reported, likely a liquid or low-melting solid |

| Boiling Point | Not readily available |

| Solubility | Expected to be soluble in organic solvents |

| Hydrochloride Salt CAS | 18994-78-0 |

| Hydrochloride M. Formula | C₅H₈Cl₂N₂ |

| Hydrochloride M. Weight | 167.04 g/mol |

| Hydrochloride Melting Point | 108°C |

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 2-methylimidazole (B133640). A common method involves the reaction of 2-methylimidazole with an excess of a suitable chloroethylating agent, such as 1,2-dichloroethane (B1671644) or 1-bromo-2-chloroethane. The reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity.

A general synthetic scheme is as follows:

2-methylimidazole + Cl-CH₂CH₂-X → this compound

Where X can be a leaving group such as Cl or Br. The use of a phase-transfer catalyst can be employed to facilitate the reaction between the aqueous and organic phases, particularly when using inorganic bases. The reaction of imidazole with dichloroethane in an aqueous alkaline medium using a phase-transfer catalyst has been shown to yield the corresponding 1-(2'-chloroethyl)imidazole. sci.am

The choice of solvent and base can influence the regioselectivity of the alkylation, as 2-methylimidazole has two nitrogen atoms that can potentially be alkylated. However, the N-1 substituted product is generally the major product. Patents have described the alkylation of 2-alkylimidazoles at the 1-position by reacting the imidazole with an alkyl halide in the presence of a base like sodium hydroxide. google.com

Reactivity and Potential Transformations

The chloroethyl group of this compound is a key functional group that dictates its reactivity. It is susceptible to nucleophilic attack by a wide range of nucleophiles, leading to the formation of various derivatives.

| Reactant | Product | Reaction Type |

| Amines (R-NH₂) | 1-(2-(alkylamino)ethyl)-2-methyl-1H-imidazoles | Nucleophilic Substitution |

| Thiols (R-SH) | 1-(2-(alkylthio)ethyl)-2-methyl-1H-imidazoles | Nucleophilic Substitution |

| Azides (N₃⁻) | 1-(2-azidoethyl)-2-methyl-1H-imidazole | Nucleophilic Substitution |

| Cyanides (CN⁻) | 1-(2-cyanoethyl)-2-methyl-1H-imidazole | Nucleophilic Substitution |

These transformations allow for the introduction of diverse functionalities, which can be used to modulate the biological activity or to attach fluorescent tags or other reporter groups for chemical biology applications.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-2-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-6-8-3-5-9(6)4-2-7/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYNTNXOGGKWDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276192 | |

| Record name | 1-(2-chloroethyl)-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56894-20-3 | |

| Record name | 1-(2-chloroethyl)-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Direct Synthesis of 1-(2-chloroethyl)-2-methyl-1H-imidazole

The primary route for the synthesis of this compound involves the chemical modification of a readily available precursor, 1-(2-hydroxyethyl)-2-methyl-1H-imidazole. This is typically achieved through halogenation reactions that replace the hydroxyl group with a chlorine atom.

The conversion of the hydroxyethyl (B10761427) group to a chloroethyl group is a key step in the synthesis of the title compound. This transformation is commonly accomplished using standard chlorinating agents.

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of primary alcohols to alkyl chlorides. This reagent is effective for the chlorination of hydroxyethyl-imidazole derivatives. For instance, the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol, a structurally related compound, with thionyl chloride successfully yields 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole. The successful conversion is confirmed by infrared (IR) spectroscopy, which shows the disappearance of the hydroxyl (-OH) absorption band and the appearance of a characteristic carbon-chlorine (C-Cl) absorption band at approximately 667 cm⁻¹. While this specific example involves a nitro-substituted imidazole (B134444), the methodology is indicative of a viable synthetic route for the non-substituted analogue.

Table 1: Spectroscopic Data for the Chlorination of a Hydroxyethyl Nitro-imidazole Derivative

| Functional Group | Spectroscopic Evidence (IR) |

| Hydroxyl (-OH) | Absence of absorption band after reaction |

| Carbon-Chlorine (C-Cl) | Presence of absorption band at 667 cm⁻¹ |

This interactive table summarizes the key spectroscopic changes observed upon chlorination.

While the direct synthesis of this compound hydrochloride from its hydroxyethyl precursor is not extensively detailed in the available literature, the hydrochloride salt of the final compound is a known and stable entity. Commercial availability of this compound hydrochloride suggests that its preparation is a feasible and established process. sigmaaldrich.com Generally, the formation of a hydrochloride salt of an amine-containing compound is achieved by treating the free base with hydrochloric acid. In this context, after the synthesis of this compound, it could be converted to its hydrochloride salt by reaction with HCl in a suitable solvent.

Halogenation Reactions from Corresponding Hydroxyethyl Imidazole Precursors

Pathways for the Derivatization of this compound

The chemical structure of this compound offers several sites for further chemical modification, including the alkyl substituents on the imidazole ring. These derivatization pathways allow for the synthesis of a diverse range of new compounds.

The 2-methyl group on the imidazole ring is susceptible to oxidation, which can lead to the formation of a carboxylic acid. This transformation is a key step in creating intermediates for further derivatization. Research on a related nitro-substituted compound, 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole, has shown that the methyl group can be readily oxidized to form 1-(2-chloroethyl)-2-nitro-1H-imidazol-5-carboxylic acid. The presence of the carboxylic acid group in the product is confirmed by IR spectroscopy, which shows a characteristic hydroxyl (-OH) absorption at 3422-3270 cm⁻¹ and a carbonyl (C=O) absorption at 1703 cm⁻¹. This oxidative transformation provides a valuable synthetic handle for the introduction of new functional groups.

Table 2: Spectroscopic Data for the Oxidation of a Methyl-imidazole Derivative

| Functional Group | Spectroscopic Evidence (IR) |

| Carboxylic Acid -OH | Presence of absorption band at 3422-3270 cm⁻¹ |

| Carbonyl (C=O) | Presence of absorption band at 1703 cm⁻¹ |

This interactive table highlights the key spectroscopic indicators for the successful oxidation of the methyl group.

Following the oxidation of the 2-methyl group to a carboxylic acid, the resulting carboxyl group can be converted into a variety of amide derivatives. This is a common strategy in medicinal chemistry to explore the structure-activity relationships of a lead compound. In the case of the aforementioned 1-(2-chloroethyl)-2-nitro-1H-imidazol-5-carboxylic acid, it has been successfully condensed with various sulfonamides and other amines, such as sulfanilamide, sulfamethoxazole, and isoniazid, to produce a series of amide derivatives. These reactions are typically carried out in the presence of a condensing agent like phosphorus oxychloride in a suitable solvent such as dry pyridine, with reported yields ranging from 40-60%. The formation of the amide bond is confirmed by ¹H NMR spectroscopy, which shows a characteristic signal for the amide proton (CO-NH) at around 10.65 ppm.

Table 3: Synthesis of Amide Derivatives from a Carboxylic Acid Precursor

| Amine Reactant | Condensing Agent | Yield (%) |

| Sulfanilamide | Phosphorus Oxychloride | 40-60 |

| Sulfamethoxazole | Phosphorus Oxychloride | 40-60 |

| Sulfadiazine | Phosphorus Oxychloride | 40-60 |

| Sulfanilic acid | Phosphorus Oxychloride | 40-60 |

| Sulfacetamide | Phosphorus Oxychloride | 40-60 |

| Isoniazid | Phosphorus Oxychloride | 40-60 |

This interactive table provides an overview of the reaction conditions and yields for the synthesis of various amide derivatives.

Exploration of Related Chloroethyl Imidazole Synthesis and Reaction Mechanisms

The synthesis and reactivity of chloroethyl imidazoles are of significant interest due to their utility as intermediates in the preparation of various functional molecules. lookchem.com Understanding the mechanisms of their formation, particularly from common starting materials, is crucial for developing efficient synthetic routes.

The reaction between 1,2-dichloroethane (B1671644) (DCE) and imidazole-containing nucleophiles provides a direct, albeit sometimes slow, route to chloroethyl-functionalized compounds and their subsequent products. A notable example is the spontaneous S-alkylation of methimazole (B1676384) (1-methyl-1H-imidazole-2-thiol) when dissolved in DCE at room temperature. nih.govnih.gov This reaction, occurring over several days, initially forms the S-chloroethyl intermediate, 2-[(chloroethyl)thio]-1-methyl-1H-imidazole. nih.gov This intermediate then reacts with another molecule of methimazole, acting as a nucleophile, to yield the final product, 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane, which is often isolated as a dihydrochloride (B599025) salt. nih.govjetir.org

First Alkylation: Methimazole attacks one of the electrophilic carbon atoms of 1,2-dichloroethane in an S N 2 reaction, displacing a chloride ion to form the 2-[(chloroethyl)thio]-1-methyl-1H-imidazole intermediate.

Second Alkylation: A second molecule of methimazole attacks the chloroethyl group of the intermediate, displacing the remaining chloride ion to form the final dimeric product. nih.gov

Another relevant synthetic approach for generating a chloroethyl imidazole derivative involves the treatment of a hydroxyethyl-substituted imidazole with a chlorinating agent. For instance, 1-(2-chloroethyl)-5-methyl-2-nitro-1H-imidazole can be prepared by reacting metronidazole (B1676534), which possesses a hydroxyethyl group, with thionyl chloride. researchgate.net This reaction effectively substitutes the hydroxyl group with a chlorine atom, providing a direct method for creating the chloroethyl moiety on the pre-existing imidazole ring.

The mechanism by which the intermediate 2-[(chloroethyl)thio]-1-methyl-1H-imidazole converts to the final product in the reaction with methimazole and DCE has been a subject of detailed investigation, centering on two plausible pathways: one involving a transient thiiranium ion intermediate and the other a direct S N 2 nucleophilic attack. nih.govnih.gov

Pathway 1: Thiiranium Ion Intermediate This pathway postulates an intramolecular cyclization of the 2-[(chloroethyl)thio]-1-methyl-1H-imidazole intermediate to form a highly reactive, three-membered thiiranium ion. nih.gov This strained, cationic intermediate would then be susceptible to attack by an external nucleophile, such as another molecule of methimazole. However, extensive experimental and computational studies have failed to provide evidence for the existence of this transient thiiranium species. nih.govnih.gov Attempts to detect it using spectroscopic methods (NMR) or to trap it with reagents like silver tetrafluoroborate (B81430) were unsuccessful. nih.gov Computational models also indicate that this pathway is energetically unfavorable compared to the alternative. nih.gov

Pathway 2: Direct Nucleophilic Attack The second, more favored mechanism involves a direct bimolecular nucleophilic substitution (S N 2) reaction. In this scenario, a molecule of methimazole acts as the nucleophile, directly attacking the terminal carbon of the chloroethyl group on the 2-[(chloroethyl)thio]-1-methyl-1H-imidazole intermediate. nih.gov This single-step process displaces the chloride ion and forms the final carbon-sulfur bond of 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane. nih.govnih.gov

It is important to distinguish the unproven, transient three-membered thiiranium ion from a stable, five-membered cyclized isomer, 7-methyl-2H, 3H, 7H-imidazo[2,1-b]thiazol-4-ium chloride, which can be isolated from the reaction. nih.govnih.gov While this stable isomer does form, studies suggest that the primary route to the final dimeric product is the direct attack on the acyclic chloroethyl intermediate, rather than a pathway proceeding through this stable cyclic compound. nih.govnih.gov The collective evidence strongly supports that the alkylation proceeds via a direct S N 2 attack rather than through a thiiranium ion intermediate. nih.gov

Catalytic Systems and Contemporary Approaches in Imidazole Ring Synthesis Relevant to Chloroethyl Derivatives

While the chloroethyl group can be added to a pre-formed imidazole ring, the synthesis of the imidazole core itself is a fundamental aspect of producing chloroethyl imidazole derivatives. Contemporary organic synthesis has seen the development of numerous catalytic systems that facilitate the construction of the imidazole ring with high efficiency and versatility. These methods provide access to a wide range of substituted imidazoles, which can then undergo subsequent functionalization, such as alkylation with a chloroethyl group, to yield target compounds like this compound.

Many modern methods are variations of the Debus–Radziszewski imidazole synthesis, which is a multi-component reaction typically involving a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium (B1175870) source. jetir.orgwikipedia.org The efficiency and scope of this reaction have been significantly enhanced through the use of various catalysts.

Key Catalytic Approaches:

Metal-Based Catalysis: A wide variety of metal catalysts have been employed. Copper(II) catalysts, such as Cu(phen)Cl₂, have been shown to be effective in three-component reactions for creating imidazole derivatives. nih.gov Heterogeneous catalysts like ZnFe₂O₄ and Cr₂O₃ nanoparticles offer advantages such as high efficiency, simple workup, and catalyst recyclability, often in conjunction with microwave irradiation to shorten reaction times. rsc.orgresearchgate.net Ruthenium catalysts have been used in "borrowing hydrogen" protocols, which provide a regioselective synthesis of substituted imidazoles. rsc.org

Organocatalysis: Non-metal catalysts have gained prominence as a green chemistry approach. Vitamin C has been reported as an efficient organocatalyst for the three-component synthesis of tetrasubstituted imidazoles in solvent-free conditions at elevated temperatures. tandfonline.com Other organocatalysts, such as n-Bu₄NBr and DABCO, have also been successfully utilized. tandfonline.com

Novel Reaction Media and Conditions: The reaction environment can be modified to improve outcomes. Deep eutectic solvents (DES), such as a urea-ZnCl₂ mixture, can act as both the solvent and the catalyst, facilitating the synthesis of trisubstituted imidazoles in high yields. rsc.org The use of ionic liquids has also been shown to enable catalyst-free synthesis of triaryl imidazoles with simple workup and efficient recycling of the solvent. organic-chemistry.org

These contemporary methods provide robust and flexible platforms for synthesizing the imidazole core. Once the desired substituted imidazole is formed, standard N-alkylation techniques can be applied to introduce the 1-(2-chloroethyl) side chain. rsc.orgnih.gov

Table 1: Comparison of Modern Catalytic Systems for Imidazole Ring Synthesis

| Catalyst System | Typical Reactants | Key Features | Reference(s) |

|---|---|---|---|

| Metal Catalysts | |||

| Cu(phen)Cl₂ | Imidazole, Aldehyde, Hydrazine (B178648) | Mannich base technique; Good yields | nih.gov |

| ZnFe₂O₄ Nanoparticles | Aldehyde, Benzil, Primary Amines | Heterogeneous; Recyclable catalyst | rsc.org |

| Cr₂O₃ Nanoparticles | Aromatic Aldehydes, Benzil, NH₄OAc | Microwave-assisted; Green solvent (water) | researchgate.net |

| Diruthenium(II) complex | Alcohols, Amines | Borrowing hydrogen protocol; Aerobic conditions | rsc.org |

| Organocatalysts | |||

| Vitamin C (Ascorbic Acid) | Nitrile, Benzoin, Primary Amines | Eco-friendly; Solvent-free conditions | tandfonline.com |

| n-Bu₄NBr | Benzil, Amines, Aldehydes, NH₄OAc | Good yields for tetrasubstituted imidazoles | tandfonline.com |

| Novel Media | |||

| Urea-ZnCl₂ (DES) | Dicarbonyl, Aldehyde, NH₄OAc | Deep Eutectic Solvent acts as catalyst/medium | rsc.org |

Mechanistic Organic Chemistry of 1 2 Chloroethyl 2 Methyl 1h Imidazole

Electrophilic Reactivity of the Chloroethyl Moiety

The presence of a nitrogen atom at the β-position relative to the chlorine atom in the ethyl chain is a classic structural motif found in nitrogen mustards. This arrangement facilitates a neighboring group participation mechanism that profoundly enhances the electrophilic character of the molecule. nih.gov

The defining feature of the reactivity of 1-(2-chloroethyl)-2-methyl-1H-imidazole is its spontaneous intramolecular cyclization in aqueous solution to form a highly strained and electrophilic three-membered heterocyclic intermediate: the 1-(2-methyl-1H-imidazol-1-yl)ethyl-aziridinium cation. nih.govnih.gov This reaction proceeds via an intramolecular nucleophilic substitution (SNi), where the N-1 nitrogen of the imidazole (B134444) ring acts as the nucleophile. nih.gov It attacks the carbon atom bonded to the chlorine, displacing the chloride ion as a leaving group. nih.gov

This process is energetically favorable due to the relief of torsional strain and the formation of a relatively stable, albeit highly reactive, cationic intermediate. The resulting aziridinium (B1262131) ion is a potent electrophile, primarily because of the substantial ring strain of the three-membered ring and the positive charge on the nitrogen atom. ontosight.ainih.gov This inherent reactivity makes the aziridinium ion susceptible to attack by a wide range of nucleophiles. nih.gov The formation of this intermediate is the rate-determining step for the subsequent alkylation reactions. researchgate.net

The rate of aziridinium cation formation from β-chloroethylamines is a critical parameter governing their alkylating potential. Kinetic studies on analogous tertiary β-chloroethylamines demonstrate that this cyclization is a first-order reaction, the rate of which is dependent on temperature and the structure of the amine. acs.org The reaction proceeds only through the unprotonated, free base form of the amine, as protonation of the nitrogen atom prevents it from acting as an internal nucleophile. acs.org Consequently, the observed reaction rate is pH-dependent.

| Compound | Temperature (°C) | Rate Constant, k (min-1) | Activation Energy, Ea (kcal/mol) |

|---|---|---|---|

| N-(2-Chloroethyl)diethylamine | 25 | 0.081 | 22.4 |

| 38 | 0.43 | ||

| 50 | 1.75 | ||

| N-(2-Chloroethyl)piperidine | 25 | 0.17 | 22.4 |

| 38 | 0.91 | ||

| 50 | 3.7 | ||

| N-Methyl-N,N-bis(2-chloroethyl)amine (first cyclization) | 25 | 0.0163 | 21.0 |

| 38 | 0.076 | ||

| 50 | 0.26 |

The data show that the rate of cyclization increases with temperature, as expected. The activation energies for these reactions are typically in the range of 21-23 kcal/mol. nih.govacs.org It is anticipated that this compound would exhibit similar kinetic behavior, forming its corresponding aziridinium cation at a physiologically relevant rate.

Nucleophilic Alkylation Mechanisms

Once formed, the aziridinium cation is the ultimate electrophile responsible for the alkylating properties of the parent compound. Its reaction with nucleophiles involves the opening of the strained three-membered ring. nih.govresearchgate.net

The alkylation of nucleophiles by the aziridinium cation proceeds via a nucleophilic substitution mechanism that has characteristics of an SN2 reaction. masterorganicchemistry.comyoutube.comyoutube.com Due to the high ring strain, the carbon atoms of the aziridinium ring are highly susceptible to backside attack by a nucleophile. researchgate.net The nucleophile attacks one of the ring carbons, leading to the simultaneous cleavage of the C-N bond and opening of the ring. This concerted process relieves the ring strain and results in the formation of a stable covalent bond between the nucleophile and the ethyl moiety. libretexts.org

This mechanism differs from a classical SN1 reaction, which would involve the formation of a discrete carbocation intermediate after the rate-determining step. masterorganicchemistry.com While the aziridinium ion is itself a cation, its subsequent reaction does not typically involve the formation of a second, separate carbocation. The pathway is best described as an SN2-like attack on a highly reactive, cyclic electrophile. khanacademy.org The rate of this second step (ring-opening) is dependent on the concentration of both the aziridinium ion and the nucleophile.

In a biological context, the primary targets for electrophiles like the aziridinium cation are the numerous nucleophilic sites within macromolecules such as DNA and proteins. nih.gov DNA, in particular, offers several potential sites for alkylation due to the presence of electron-rich nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases. researchgate.net

Research on various chloroethylating agents has identified consistent patterns of DNA alkylation. nih.govoncohemakey.com The most frequent and significant site of alkylation is the N7 position of guanine (B1146940). nih.govnih.govoncohemakey.com This nitrogen is highly nucleophilic and sterically accessible within the major groove of the DNA double helix. Another important site is the N3 position of adenine (B156593). oncohemakey.com While less frequent, alkylation can also occur at the O6 position of guanine, a lesion that is particularly mutagenic. oncohemakey.comresearchgate.net Some studies also suggest that the phosphate (B84403) backbone of DNA can be a target for certain "hard" electrophiles. nih.gov

| DNA Base | Primary Alkylation Site(s) | Secondary Alkylation Site(s) |

|---|---|---|

| Guanine (G) | N7 | O6, N3 |

| Adenine (A) | N3 | N1, N7 |

| Cytosine (C) | N3 | O2 |

| Thymine (B56734) (T) | N3 (less reactive) |

The sequence of DNA can influence the reactivity of specific sites. For example, the N7 position of a guanine flanked by other guanines is often more susceptible to alkylation, suggesting that local electronic effects can enhance its nucleophilicity. nih.govaacrjournals.org Therefore, the aziridinium ion derived from this compound is expected to preferentially alkylate the N7 position of guanine residues in DNA.

Prodrug Activation Mechanisms Applicable to Chloroethyl Imidazoles

The inherent reactivity of the chloroethyl group can be harnessed in prodrug design, where a chemically stable, inactive precursor is converted into the active alkylating agent under specific physiological conditions. acs.org The this compound scaffold is amenable to several such activation strategies.

One prominent strategy is the development of hypoxia-activated prodrugs (HAPs). nih.govwikipedia.org Solid tumors often contain regions of low oxygen concentration (hypoxia), a microenvironment that is distinct from healthy tissues. wikipedia.org This difference can be exploited by incorporating a hypoxia-sensitive "trigger" into the prodrug molecule. Nitroimidazole moieties, for example, can be selectively reduced by nitroreductase enzymes that are overexpressed in hypoxic cells. mdpi.com This reduction can initiate a cascade of electronic rearrangements, leading to the fragmentation of the molecule and the release or unmasking of the active 1-(2-chloroethyl)imidazole (B1596721) alkylating agent. mdpi.comnih.gov This approach would concentrate the cytotoxic activity within the tumor, potentially reducing systemic toxicity.

Another applicable mechanism is pH-dependent activation. mdpi.commdpi.com The tumor microenvironment is often more acidic than normal tissue. A prodrug could be designed to be stable at physiological pH (7.4) but to undergo an acid-catalyzed activation or cyclization at the lower pH found in tumors. researchgate.netresearchgate.net For instance, a promoiety could be attached that is cleaved under acidic conditions, liberating the imidazole nitrogen to initiate the intramolecular cyclization to the aziridinium ion. This strategy leverages the physiological differences between cancerous and healthy tissues to achieve targeted drug activation. mdpi.com

Enzymatic Bioreduction Pathways (e.g., Nitroimidazole Analogs)

The biological activity of many nitroimidazole compounds is contingent upon the reductive activation of the nitro group, a process that is significantly more efficient under hypoxic (low oxygen) conditions. nih.govrsc.org This selective activation in oxygen-deprived environments, characteristic of solid tumors and anaerobic bacteria, forms the basis of their utility as radiosensitizers and antimicrobial agents. nih.govrxlist.com The activation is a multi-step process initiated by the enzymatic transfer of a single electron to the nitro group, forming a nitro radical anion. mdpi.comlecturio.com

Several flavin-dependent redox enzymes, such as NADPH:cytochrome P-450 reductase, have been identified as being capable of reducing nitroimidazoles. nih.gov Other enzymes implicated in this bioreduction include L-lactate cytochrome c-reductase and adrenodoxin (B1173346) reductase. nih.gov In certain anaerobic organisms, such as Clostridium pasteurianum, hydrogenase 1 has been shown to rapidly reduce various 2-, 4-, and 5-nitroimidazole compounds. nih.gov The general mechanism of action involves the following steps:

Entry into the cell: Nitroimidazoles typically enter cells via passive diffusion. lecturio.com

Nitro group reduction: In anaerobic or hypoxic environments, intracellular reductases donate an electron to the nitro group (NO₂) of the imidazole, converting it into a nitroso radical anion (NO₂⁻•). nih.govmdpi.com

Generation of cytotoxic intermediates: This radical anion can undergo further reduction to generate highly reactive species, including nitroso and hydroxylamine (B1172632) derivatives. mdpi.comresearchgate.net These intermediates are cytotoxic and can interact with and damage critical cellular macromolecules. researchgate.net

Interaction with DNA: The ultimate cytotoxic effect of many activated nitroimidazoles is attributed to their ability to cause DNA strand breakage, inhibit DNA repair mechanisms, and disrupt transcription, leading to cell death. researchgate.netnih.gov

The efficiency of these enzymatic reductions is directly related to the one-electron reduction potential of the specific nitroimidazole derivative. nih.gov Compounds with a higher (more positive) reduction potential are more readily reduced and often exhibit greater biological activity. nih.gov

Table 1: Enzymes Involved in the Bioreduction of Nitroimidazole Analogs

| Enzyme | Organism/System | Nitroimidazole Substrates | Reference |

|---|---|---|---|

| NADPH:cytochrome P-450 Reductase | Rat Liver Microsomes | Megazol, Nifurtimox, Metronidazole (B1676534) | nih.gov |

| L-lactate cytochrome c-reductase | - | Megazol, Nifurtimox, Metronidazole | nih.gov |

| Adrenodoxin Reductase | - | Megazol, Nifurtimox, Metronidazole | nih.gov |

| Hydrogenase 1 | Clostridium pasteurianum | Misonidazole, 4-nitroimidazole (B12731) | nih.gov |

pH-Dependent Chemical Activation Processes

The chemical stability and reactivity of imidazole derivatives can also be influenced by the ambient pH. While specific data on the pH-dependent activation of this compound is limited, general principles of organic chemistry suggest potential pathways. The chloroethyl moiety, for instance, could be susceptible to hydrolysis, a reaction that can be pH-dependent for various functional groups. nih.govresearchgate.net For example, the hydrolysis of acetals and ketals demonstrates a dramatic decrease in reaction rate with increasing pH. nih.gov

In the context of nitroimidazole analogs, the electrochemical reduction, a proxy for bioreductive activation, has been shown to be pH-dependent. A detailed investigation of the electrochemical reduction of 2-nitroimidazole (B3424786) in a mixed aqueous medium revealed that the voltammetric behavior is pH-dependent, transitioning from a single irreversible reduction peak at acidic pH to two reduction peaks at alkaline pHs. researchgate.net At a pH of around 2.5, a voltammetric pKa is observed, which is attributed to the protonation-deprotonation equilibrium of the hydroxylamine derivative formed upon reduction of the 2-nitroimidazole. researchgate.net This indicates that the stability and reactivity of the intermediates formed during bioreduction can be significantly influenced by the local pH environment.

Furthermore, the presence of acidic protons within the molecule can lead to self-protonation reactions of the nitro radical anion, which can modulate its kinetic stability. researchgate.net This interplay between the molecule's intrinsic acidity and the external pH can therefore be a critical factor in its activation and subsequent biological effect.

Influence of Structural Substituents on Activation Kinetics and Electrophile Release

Electron-withdrawing substituents, such as a nitro group or halogens, generally increase the electron affinity of the imidazole ring, leading to a more positive reduction potential. rsc.org This makes the compound easier to reduce, thereby accelerating the rate of enzymatic activation. nih.gov Conversely, electron-donating groups tend to decrease the reduction potential, making the compound more difficult to reduce.

A systematic study of various substituted nitroimidazoles revealed a clear correlation between their one-electron reduction potentials and their radiosensitizing efficiency. rsc.orgallenpress.com For instance, 2-nitroimidazoles generally have more positive reduction potentials than their 5-nitro counterparts, and 4-nitroimidazoles are weaker oxidants still. rsc.org The introduction of further electron-withdrawing groups into the side chain can increase the reduction potential to an extent that can be greater than the difference observed between 2- and 5-nitroimidazoles. rsc.org

The position of the substituents is also critical. A computational study on nitroimidazole derivatives with potential antiparasitic effects showed that a methyl group at the C2 position, along with the position of the nitro group, caused major changes in the physicochemical features and chemical reactivity. rsc.org For example, substitution at the 5-position of the nitroimidazole ring has been shown to greatly influence the electroreduction of the adjacent nitro group and the stability of the resulting nitro radical anion. nih.gov Specifically, bromo and chloro substituents at the 5-position decreased the redox potential, while an amino group at the same position hindered the electroreduction. nih.gov

The stereochemistry of substituents can also play a role. Studies on chiral 2-nitroimidazole derivatives have demonstrated that the R- and S-configurations can exhibit different radiosensitizing activities, which has been correlated with differences in their electrostatic potential fields. iiarjournals.org

Table 2: One-Electron Reduction Potentials (E¹₇) of Substituted Nitroimidazoles

| Compound | Substituents | E¹₇ (mV) | Reference |

|---|---|---|---|

| 5-formyl-1-methyl-2-nitroimidazole | 1-methyl, 2-nitro, 5-formyl | -243 | rsc.org |

| 1-(2-hydroxyethyl)-2-nitroimidazole | 1-(2-hydroxyethyl), 2-nitro | -398 | rsc.org |

| 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole | 1-(2-hydroxyethyl), 2-methyl, 5-nitro | -486 | rsc.org |

Advanced Spectroscopic and Computational Characterization in Academic Research

Elucidation of Molecular Structure and Conformation

Spectroscopic techniques are the primary experimental tools for elucidating molecular structure. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the identification of functional groups and the precise determination of the molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For 1-(2-chloroethyl)-2-methyl-1H-imidazole, ¹H NMR spectroscopy would be used to confirm the presence and connectivity of all protons. The spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring, the 2-methyl group, and the N-chloroethyl side chain. The chemical shift (δ) of each proton is influenced by its local electronic environment. The protons on the imidazole ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). researchgate.net The methyl group protons would appear as a sharp singlet in the upfield region (around δ 2.3-2.6 ppm). The two methylene (B1212753) groups (-CH₂-) of the chloroethyl chain would appear as two distinct triplets due to spin-spin coupling with each other. The methylene group attached to the nitrogen (N-CH₂) would be expected at a lower field (δ ~4.2 ppm) than the methylene group attached to the chlorine (Cl-CH₂) (δ ~3.8 ppm) due to the differing electronegativity of nitrogen and chlorine.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would confirm the presence of the six carbon atoms in the molecule: two aromatic carbons in the imidazole ring, the methyl carbon, the two methylene carbons of the ethyl chain, and the quaternary carbon at the 2-position of the ring.

NMR is also invaluable for conformational analysis by studying through-space interactions using techniques like Nuclear Overhauser Effect (NOE) spectroscopy. Furthermore, it serves as a crucial tool for reaction monitoring, allowing researchers to track the formation of the compound from its precursors or its subsequent transformations by observing the disappearance of reactant signals and the appearance of product signals over time.

| Atom Type | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| Imidazole Ring | H-4 / H-5 | ~6.8 - 7.2 | Doublets | ~120 - 128 |

| Imidazole Ring | C-2 | - | - | ~145 |

| Methyl Group | 2-CH₃ | ~2.4 | Singlet | ~12 |

| Chloroethyl Chain | N-CH₂- | ~4.2 | Triplet | ~48 |

| Chloroethyl Chain | -CH₂-Cl | ~3.8 | Triplet | ~42 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific types of bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would display several key absorption bands confirming its structure. The presence of the imidazole ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region. researchgate.net The aliphatic C-H stretching of the methyl and ethyl groups would appear just below 3000 cm⁻¹. A crucial absorption band would be the C-Cl stretch, which is typically found in the fingerprint region between 600 and 800 cm⁻¹, providing strong evidence for the chloroethyl substituent. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Imidazole Ring | 3100 - 3150 |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 2960 |

| C=N / C=C Stretch | Imidazole Ring | 1500 - 1650 |

| C-N Stretch | Imidazole Ring / Side Chain | 1250 - 1350 |

| C-Cl Stretch | Chloroethyl Group | 600 - 800 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirming its elemental formula, and to elucidate its structure by analyzing the fragments produced upon ionization.

In a typical electron ionization (EI) mass spectrum of this compound (molecular weight: 144.60 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 144. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 146 with an intensity of approximately one-third of the M⁺ peak would also be observed, confirming the presence of a single chlorine atom. whitman.edu

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the chloroethyl side chain. Loss of a chloroethyl radical ([M - C₂H₄Cl]⁺) would result in a fragment at m/z 81, corresponding to the 2-methyl-1H-imidazolyl cation. Another prominent fragmentation could be the cleavage of the C-C bond in the side chain, leading to the formation of a stable tropylium-like ion or other resonance-stabilized structures. The fragmentation of the imidazole ring itself, often involving the loss of HCN, is also a known pathway for such heterocyclic compounds. nih.govresearchgate.net

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 144/146 | [C₆H₉ClN₂]⁺ (Molecular Ion) | - |

| 109 | [M - Cl]⁺ | Cl |

| 81 | [M - C₂H₄Cl]⁺ | C₂H₄Cl |

| 68 | [C₃H₄N₂]⁺ (Imidazole fragment) | - |

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule's structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the exact positions of atoms in three-dimensional space.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide definitive data on bond lengths, bond angles, and torsional angles within the molecule. It would unambiguously confirm the connectivity and reveal the preferred conformation of the chloroethyl side chain relative to the imidazole ring in the crystalline form. Furthermore, this technique elucidates intermolecular interactions, such as hydrogen bonding or π-π stacking between imidazole rings, which govern the crystal packing arrangement. researchgate.net This information is vital for understanding the physical properties of the solid material.

Quantum Chemical Modeling and Simulations

Computational chemistry provides a theoretical framework to complement and interpret experimental findings. Quantum chemical models allow researchers to investigate molecular properties that may be difficult or impossible to measure directly.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is widely employed in academic research to predict and understand various molecular properties with a high degree of accuracy. nanobioletters.com

For this compound, DFT calculations would typically begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, predicting the most stable molecular conformation. The results, including optimized bond lengths and angles, can be directly compared with experimental data from X-ray crystallography. researchgate.net

Once the geometry is optimized, DFT can be used to calculate a wide range of electronic properties. This includes the distribution of electron density, the molecular electrostatic potential (which indicates regions of positive and negative charge), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter used to predict the chemical reactivity and kinetic stability of the molecule. Theoretical vibrational frequencies can also be calculated and compared with experimental IR spectra to aid in the assignment of absorption bands. researchgate.net Similarly, theoretical NMR chemical shifts can be computed to support the assignment of experimental NMR spectra. rsc.org

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) for Reactivity Prediction and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Computational studies on imidazole derivatives provide insight into these characteristics. For instance, a DFT study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole calculated the HOMO and LUMO energy values to be -5.2822 eV and -1.2715 eV, respectively. malayajournal.orgacadpubl.eu This resulted in a HOMO-LUMO energy gap of 4.0106 eV, indicating good chemical stability. malayajournal.orgacadpubl.eu The analysis showed that the HOMO density was localized over the imidazole and phenyl rings, while the LUMO density was present on the imidazole and chloro-substituted phenyl ring, suggesting that charge transfer occurs within the molecule. malayajournal.orgacadpubl.eu Such analyses are crucial for understanding the electronic transitions and potential reaction sites of the molecule.

Table 1: Example Frontier Molecular Orbital Energies for an Imidazole Derivative Data from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole

| Molecular Orbital | Energy (eV) |

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a detailed picture of charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E(2)) associated with these delocalizations. Higher E(2) values indicate stronger interactions.

For example, NBO analysis performed on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole revealed significant intramolecular charge transfer, contributing to the molecule's stability. acadpubl.eu The analysis identified strong hyperconjugative interactions, such as the overlap between the lone pair orbitals of nitrogen and chlorine atoms with the antibonding orbitals of the aromatic rings. acadpubl.eu A particularly strong interaction noted was n(LPCl) → π*(C-C), with a stabilization energy of 954.54 kJ/mol, indicating substantial charge delocalization and stabilization of the molecular structure. acadpubl.eu This type of analysis is invaluable for understanding the electronic landscape of a molecule and the nature of its chemical bonds.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry plays a significant role in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly valuable for structure elucidation and for interpreting experimental spectra. Methods like Gauge-Including Atomic Orbital (GIAO) calculations, often performed using DFT, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. researchgate.net

Recent advancements have also seen the rise of machine learning (ML) models trained on large datasets of experimental and calculated NMR data. nih.gov These models, such as graph neural networks, can predict ¹H chemical shifts with mean absolute errors of less than 0.20 ppm, offering a rapid and accurate alternative to more computationally expensive quantum mechanical calculations. nih.govchemrxiv.org For imidazole derivatives, computational studies have been used to understand the effects of protonation, solvent, and substitution on NMR chemical shifts. researchgate.netswinburne.edu.au For example, DFT calculations have shown good agreement with experimental values for the imidazole carbons in 4-nitroimidazole (B12731) and its methylated derivative. swinburne.edu.au However, larger discrepancies for ¹⁵N chemical shifts suggest that factors like ring resonant structures and molecular dynamics also play a crucial role. swinburne.edu.au

Molecular Dynamics Simulations for Ligand-Macromolecule Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov In the context of medicinal chemistry, MD simulations are instrumental in understanding how a ligand, such as this compound, might interact with a biological macromolecule like a protein or nucleic acid. These simulations can reveal the preferred binding poses of a ligand, the stability of the ligand-macromolecule complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding process. irbbarcelona.org

MD simulations can identify potential binding pockets, including cryptic or allosteric sites that may not be apparent from static crystal structures. nih.gov By simulating the dynamic nature of both the ligand and the receptor, researchers can gain insights into the conformational changes that may occur upon binding. This information is critical for the rational design of new molecules with improved affinity and specificity for their biological targets.

Computational Studies on Reaction Pathways and Transition State Characterization

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathways, locate transition state structures, and calculate activation energies. This information is fundamental to understanding reaction kinetics and thermodynamics.

For reactions involving imidazole derivatives, DFT calculations can be employed to model the entire reaction coordinate. For instance, in catalyzed reactions, computational studies can detail the multi-step pathway, including ligand dissociation from the catalyst, the formation of various intermediates, and the final product release. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, the energetic feasibility of different proposed mechanisms can be compared. nih.gov For example, a computational study on a Pd-catalyzed synthesis confirmed the catalyst's role in stabilizing intermediates and reducing activation barriers, thereby making the reaction spontaneous. mdpi.com Such studies are vital for optimizing reaction conditions and for the rational design of more efficient catalysts.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of the Chloroethyl Group's Position on Reactivity and Biological Activity

The 2-chloroethyl group attached to the N1 position of the imidazole (B134444) ring is the primary determinant of the molecule's alkylating activity. This electrophilic moiety is capable of forming a reactive aziridinium (B1262131) ion intermediate, which can then covalently bind to nucleophilic sites on biomolecules, most notably DNA. This DNA alkylation is a key mechanism for the cytotoxic effects of many anticancer drugs. mdpi.comnih.gov

The reactivity of the chloroethyl group is fundamental to the molecule's presumed biological action as an alkylating agent. The interaction of such compounds with DNA can lead to various adducts, including mono-adducts and potentially cytotoxic interstrand cross-links if a second reactive site is available. mdpi.commdpi.com The formation of these adducts disrupts DNA replication and transcription, ultimately leading to cell death. nih.gov

Influence of Imidazole Ring Substituents on Biological Target Interaction Specificity

The substituents on the imidazole ring, in this case, the methyl group at the C2 position, play a significant role in modulating the molecule's biological activity and target specificity. The methyl group can influence several properties of the molecule:

Steric Effects: The methyl group adds steric bulk to the molecule, which can either enhance or hinder its interaction with biological targets. The specific fit of a molecule into the binding site of an enzyme or receptor is a key determinant of its activity. Studies on other imidazole-based compounds have shown that the introduction of a methyl group can sometimes reduce antitumor activity, possibly due to steric hindrance that deforms the planar structure of the imidazole ring and affects its interaction with DNA. mdpi.com

Metabolic Stability: The methyl group can influence the metabolic stability of the compound. It may block a site that would otherwise be susceptible to metabolic enzymes, thereby increasing the molecule's half-life. Conversely, the methyl group itself could be a site of metabolism.

In a broader context, the nature and position of substituents on the imidazole ring are critical for determining the biological activity of this class of compounds. For example, the presence of a nitro group, particularly at the 5-position, is a common feature in many antimicrobial and radiosensitizing imidazole derivatives. mdpi.comnih.gov This highlights the modular nature of the imidazole scaffold, where different substituents can be introduced to fine-tune the biological activity.

| Substituent | Position | Potential Influence on Biological Activity | Reference Analog Class |

|---|---|---|---|

| Methyl | C2 | Modulates electronic properties, steric hindrance, and metabolic stability. Can influence binding affinity to target sites. | 2-Methylimidazoles |

| Nitro | C5 | Often confers antimicrobial and radiosensitizing properties by undergoing bioreduction to reactive intermediates. | 5-Nitroimidazoles |

| Aromatic Rings | Various | Can increase cytotoxicity and influence target specificity through additional binding interactions (e.g., π-π stacking). | Trityl imidazoles |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimization of Molecular Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov For a series of 1-(2-chloroethyl)-2-methyl-1H-imidazole analogs, a QSAR study would aim to build a mathematical model that can predict the biological activity (e.g., cytotoxicity) based on various molecular descriptors.

Key molecular descriptors that would be relevant for a QSAR study of these compounds include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are critical for understanding the reactivity of the chloroethyl group.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters. They are important for modeling the interaction with biological targets.

Hydrophobic Descriptors: The lipophilicity of a molecule, often expressed as logP, is crucial for its ability to cross cell membranes and reach its target.

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity indices and shape indices.

While a specific QSAR model for this compound is not available in the literature, QSAR studies on related benzimidazole (B57391) derivatives have shown that a combination of these descriptors can be used to build predictive models for antibacterial activity. nih.gov Such models can guide the synthesis of new derivatives with potentially enhanced potency by suggesting modifications that would optimize the key physicochemical properties.

| Descriptor Type | Examples | Relevance to this compound |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Predicts the reactivity of the chloroethyl group and the molecule's ability to participate in electrostatic interactions. |

| Steric | Molecular weight, Molar refractivity | Influences the fit of the molecule into the active site of a biological target. |

| Hydrophobic | logP (partition coefficient) | Determines the ability of the molecule to cross biological membranes and reach its site of action. |

| Topological | Wiener index, Kier & Hall connectivity indices | Provides a numerical representation of molecular size, shape, and branching. |

Rational Design Strategies for Modulating Alkylating Agent Reactivity and Selectivity

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the mechanism of action. For an alkylating agent like this compound, rational design strategies would focus on modulating its reactivity and improving its selectivity for cancer cells over normal cells.

One key strategy is the prodrug approach. The alkylating agent can be chemically modified to be inactive until it reaches the target tissue, where it is then converted to its active form. This can be achieved by attaching a masking group to the molecule that is cleaved by enzymes that are overexpressed in cancer cells.

Another approach is to conjugate the alkylating imidazole to a molecule that has a high affinity for a specific target in cancer cells. For example, pyrrole-imidazole polyamides can be designed to bind to specific DNA sequences. By attaching a chloroethyl group to such a polyamide, the alkylating agent can be delivered to a predetermined site in the genome, potentially increasing its efficacy and reducing off-target effects.

The reactivity of the chloroethyl group can also be fine-tuned by modifying the electronic properties of the imidazole ring. The addition of electron-withdrawing or electron-donating substituents can either increase or decrease the rate of aziridinium ion formation, thereby modulating the alkylating potency.

Comparative Analysis of this compound with Related Haloethyl Heterocycles

To better understand the potential biological profile of this compound, it is useful to compare it with other haloethyl-containing heterocyclic compounds.

Nitroimidazoles: Many 5-nitroimidazole derivatives, such as metronidazole (B1676534) and benznidazole, are used as antimicrobial and antiparasitic agents. Their mechanism of action involves the reduction of the nitro group to form reactive radical species that damage cellular components. While this compound lacks the nitro group, a hypothetical analog containing both a chloroethyl and a nitro group could potentially have a dual mechanism of action, combining DNA alkylation with reductive stress. A known related compound is 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole. mdpi.comnih.gov

Benzimidazoles: The benzimidazole ring system is a common scaffold in medicinal chemistry. nih.gov Benzimidazole derivatives exhibit a wide range of biological activities, including anticancer effects. The fusion of a benzene (B151609) ring to the imidazole core creates a larger, more lipophilic molecule that can have different target interactions compared to a simple imidazole. Haloethyl-substituted benzimidazoles would be expected to act as alkylating agents, with the benzimidazole moiety influencing the molecule's distribution and target recognition.

| Heterocycle Class | Key Structural Feature | Primary Mechanism of Action | Example Compound |

|---|---|---|---|

| Haloethyl Imidazoles | Chloroethyl group on imidazole ring | DNA alkylation via aziridinium ion formation | This compound |

| Haloethyl Nitroimidazoles | Chloroethyl and nitro groups on imidazole ring | Dual action: DNA alkylation and reductive stress | 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole |

| Haloethyl Benzimidazoles | Chloroethyl group on benzimidazole ring | DNA alkylation, with altered pharmacokinetics due to the benzimidazole scaffold | Hypothetical haloethyl benzimidazole derivatives |

| Haloethyl Hydrazines | Chloroethyl group on a hydrazine (B178648) moiety | DNA alkylation; potential for alkyl radical formation | 1-acetyl-1,2-bis-(methylsulfonyl)-2-(2-chloroethyl)hydrazine |

Molecular Interactions with Biological Systems: a Mechanistic Perspective

DNA Alkylation Chemistry and Consequences at the Molecular Level

Upon entering a biological system, the 2-chloroethyl group of 1-(2-chloroethyl)-2-methyl-1H-imidazole can become activated, forming a reactive intermediate, likely a cyclic aziridinium (B1262131) ion, analogous to other chloroethylating agents like nitrogen mustards. nih.gov This electrophilic species readily attacks electron-rich, nucleophilic sites on the DNA bases, leading to the formation of covalent adducts. nih.gov The primary targets for this alkylation are the nitrogen and oxygen atoms within the purine (B94841) and pyrimidine (B1678525) bases.

The N7 position of guanine (B1146940) is a highly nucleophilic site and a frequent target for alkylating agents. amegroups.orgnih.gov The covalent attachment of the 2-chloroethyl group to the N7 position of guanine introduces a positive charge into the imidazole (B134444) ring of the base. nih.gov This modification has several significant molecular consequences:

Destabilization of the Glycosidic Bond: The positively charged N7-alkylguanine adduct is chemically unstable, weakening the bond between the base and the deoxyribose sugar. This can lead to spontaneous depurination, creating a non-instructive abasic (AP) site in the DNA, which is highly mutagenic. nih.gov

Imidazole Ring Opening: The altered guanine can undergo hydrolysis, resulting in the opening of its imidazole ring to form a formamido-pyrimidine (FAPY) derivative. This lesion can distort the DNA helix and interfere with DNA polymerase activity. nih.gov

Potential Tautomerization: The positive charge on the N7-alkylguanine adduct lowers the pKa of the N1 proton, facilitating its loss. This can promote a tautomeric shift in the base, allowing it to form a stable, Watson-Crick-like base pair with thymine (B56734) instead of cytosine during DNA replication. nih.gov This mispairing can lead to G→A transition mutations if not repaired. nih.gov

Some chloroethylating agents, particularly nitrosoureas, have been shown to preferentially alkylate guanines within runs of three or more consecutive guanines in a DNA sequence. nih.gov This preference is attributed to the enhanced electronegativity of the N7 position in these sequences, which attracts the alkylating intermediate. nih.gov

While N7-guanine alkylation is common, the alkylation at the O6 position of guanine is considered a more critical lesion in terms of cytotoxicity. nih.govresearchgate.net The O6-(2-chloroethyl)guanine adduct is a key precursor to highly toxic DNA damage. nih.govnih.gov Unlike the N7 adduct, which is located in the major groove, the O6 adduct protrudes into the minor groove, directly interfering with the hydrogen bonds that form the G-C base pair. This disruption is a direct block to DNA replication and is highly mutagenic, often leading to G→A transitions.

| Adduct Type | Location on Base | Primary Consequence |

| N7-(2-chloroethyl)guanine | Major Groove | DNA strand breaks (via depurination), G→A mutations |

| O6-(2-chloroethyl)guanine | Minor Groove | Precursor to ICLs, direct replication block, G→A mutations |

| N1-(2-chloroethyl)adenine | Minor Groove | Disruption of A-T pairing, replication block |

This table summarizes the major DNA adducts formed by 2-chloroethylating agents and their primary molecular consequences.

The most severe lesion induced by bifunctional or potentially bifunctional chloroethylating agents is the DNA interstrand cross-link (ICL). amegroups.org An ICL covalently links the two opposing strands of the DNA double helix, physically preventing their separation. amegroups.org This acts as an absolute barrier to enzymes like helicases and polymerases, thereby halting DNA replication and transcription, which can trigger cell cycle arrest and apoptosis. amegroups.org

The formation of an ICL by a chloroethylating agent is a two-step process:

Monoadduct Formation: First, the compound alkylates the O6 position of a guanine residue on one DNA strand, forming an O6-(2-chloroethyl)guanine adduct. researchgate.netnih.gov

Cross-link Formation: This initial adduct is an unstable intermediate. The chlorine atom can be displaced in an intramolecular reaction, leading to the formation of a cyclic intermediate which then reacts with a nucleophilic site on the opposite strand. This second reaction typically involves the N1 position of a cytosine base paired with the initial guanine, resulting in a 1-(N1-cytosinyl), 2-(N6-guaninyl)ethane cross-link. researchgate.net

This process is relatively slow, with stable precursor monoadducts persisting for hours before converting to cross-links. nih.gov The formation of these lethal cross-links is a key component of the compound's cytotoxic mechanism. researchgate.netnih.gov

The array of DNA lesions induced by this compound collectively leads to the potent inhibition of DNA synthesis. Bulky adducts and monoadducts can stall the progression of the DNA replication machinery. nih.gov However, the formation of ICLs represents the most formidable challenge to the replisome. amegroups.org

When a replication fork encounters an ICL, it stalls because the parental DNA strands cannot be unwound. amegroups.orgnih.gov This stalled fork is an unstable structure that, if not properly processed by specialized repair pathways, can collapse, leading to double-strand breaks and large-scale chromosomal aberrations. nih.gov The inability to complete genome duplication is a primary trigger for cell death in proliferating cells exposed to such agents.

Interactions with DNA Repair Mechanisms

Cells have evolved sophisticated DNA repair mechanisms to counteract the damaging effects of alkylating agents. The primary defense against the O6-alkylguanine lesions critical for ICL formation is a specialized DNA repair protein.

O6-Methylguanine-DNA Methyltransferase (MGMT), also known as O6-alkylguanine-DNA alkyltransferase (AGT), is a crucial DNA repair protein that specifically removes alkyl groups from the O6 position of guanine. nih.govnih.gov The interaction between MGMT and the O6-(2-chloroethyl)guanine adduct is a critical determinant of cellular resistance. nih.govnih.gov

The mechanism of MGMT is unique; it is not a true enzyme but a "suicide" protein. nih.gov It functions by stoichiometrically transferring the 2-chloroethyl group from the O6 position of guanine to a specific cysteine residue (Cys145) within its own active site. nih.gov This reaction repairs the DNA base in a single step but results in the irreversible covalent modification and inactivation of the MGMT protein. nih.govnih.gov The alkylated MGMT is then targeted for degradation. nih.gov

This interaction represents a race between two competing pathways for the O6-(2-chloroethyl)guanine monoadduct:

Repair by MGMT: If an active MGMT protein reaches the adduct first, it removes the chloroethyl group, preventing the formation of an ICL. nih.gov

Conversion to ICL: If the adduct persists long enough, it will undergo the second reaction to form a cytotoxic interstrand cross-link. nih.gov

Therefore, the level of active MGMT protein in a cell is a major factor in its sensitivity to chloroethylating agents. nih.gov High levels of MGMT can efficiently remove the monoadduct precursors, conferring resistance, while low or depleted levels of MGMT allow for the accumulation of ICLs, leading to increased cytotoxicity. nih.govnih.gov Pre-treatment of cells with agents that deplete MGMT has been shown to increase the frequency of BCNU-induced DNA interstrand cross-links and enhance cell killing. nih.gov

| Interacting Protein | Function | Interaction with this compound mediated damage |

| DNA Polymerase | Synthesizes DNA during replication | Stalled by DNA adducts and interstrand cross-links |

| DNA Helicase | Unwinds DNA for replication | Blocked by interstrand cross-links |

| O6-Methylguanine-DNA Methyltransferase (MGMT) | DNA repair protein | Removes 2-chloroethyl group from O6-guanine, preventing cross-links; becomes irreversibly inactivated |

This table outlines the key proteins that interact with the DNA damage caused by 2-chloroethylating agents.

Role of Alkylated DNA Repair Protein B (AlkB) Homologs in Repair Pathways

The formation of DNA adducts by alkylating agents like this compound poses a significant threat to genomic integrity. Cells have evolved multiple defense mechanisms, including direct DNA repair enzymes such as the Alkylated DNA Repair Protein B (AlkB) and its human homologs (ALKBH1-8 and FTO). These enzymes belong to the family of Fe(II)/α-ketoglutarate-dependent dioxygenases. mit.edu

The primary role of certain AlkB homologs, particularly ALKBH2 and ALKBH3, is to repair N-alkylated bases, such as 1-methyladenine (B1486985) (1meA) and 3-methylcytosine (B1195936) (3meC), through an oxidative dealkylation process. nih.gov The mechanism involves the hydroxylation of the alkyl group, leading to an unstable intermediate that decomposes, releasing formaldehyde (B43269) and restoring the native DNA base. researchgate.net While extensively studied for methyl and ethyl adducts, the role of AlkB homologs in repairing the larger 2-hydroxyethyl adducts that would result from this compound is less defined.

Research has shown that E. coli AlkB can remove a variety of larger alkyl groups, including ethyl, propyl, and hydroxyethyl (B10761427) adducts. researchgate.net Furthermore, AlkB has been reported to act on lesions produced by the chloroethylating anticancer agent 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). rsc.org However, instead of direct reversal to the native base, AlkB hydroxylates the 1,N6-ethanoadenine adduct, converting it to a less toxic and weakly mutagenic form. rsc.org This suggests that for bulkier adducts like the 1-(2-hydroxyethyl)-2-methyl-N7-guanine, AlkB homologs may play a role in damage mitigation rather than complete repair, potentially converting the lesion into a substrate for other repair pathways like base excision repair (BER) or nucleotide excision repair (NER). nih.gov

Table 1: Substrate Specificity of Selected AlkB Homologs

| Enzyme | Primary Substrate(s) | Preferred Nucleic Acid | Key Function |

| AlkB (E. coli) | 1-methyladenine, 3-methylcytosine, etheno adducts | ssDNA > dsDNA, RNA | Adaptive response to alkylation damage researchgate.netrsc.org |

| ALKBH2 (Human) | 1-methyladenine, 3-methylcytosine, εA, εC | dsDNA | Major repair enzyme for endogenous alkylation damage in DNA nih.gov |

| ALKBH3 (Human) | 1-methyladenine, 3-methylcytosine | ssDNA, RNA | Repair of alkylated bases in RNA and ssDNA nih.gov |

Mechanisms of DNA Adduct Bypass and Repair

When DNA adducts formed by compounds like this compound are not promptly removed by repair pathways like those involving AlkB homologs, they can stall the replicative DNA polymerases, leading to replication fork collapse and cell death. To tolerate such damage, cells employ a mechanism known as translesion synthesis (TLS). mdpi.com TLS utilizes specialized, low-fidelity DNA polymerases that can replicate across damaged templates, albeit often at the cost of introducing mutations. nih.gov

The primary lesion formed by this compound is expected to be at the N7 position of guanine. While this N7-adduct itself is not highly miscoding, it can undergo further reactions, such as depurination to create an abasic site or imidazole ring-opening. These secondary lesions are significant blocks to replication. Specialized TLS polymerases, such as those from the Y-family (e.g., Pol η, Pol ι, Pol κ) and the B-family (e.g., Pol ζ), are recruited to bypass these lesions. ewha.ac.kr

The mechanism of bypass depends on the specific lesion and the polymerase involved:

Direct Bypass: Some polymerases can insert a nucleotide directly opposite the adducted base. For bulky N2-guanine adducts, human polymerase κ has been shown to be relatively efficient at inserting the correct nucleotide (dCTP). ewha.ac.kr

Error-Prone Bypass: Other polymerases may preferentially insert an incorrect nucleotide, leading to mutations. For example, Pol η and Pol ζ are often involved in mutagenic bypass of various adducts. researchgate.net

Gap Filling: TLS may also occur post-replicationally, where the replicative polymerase skips over the lesion, leaving a single-stranded gap that is later filled by TLS polymerases. nih.gov

The choice of polymerase and the fidelity of the bypass are critical determinants of whether a cell survives the DNA damage and whether the event leads to a mutation.

Enzyme-Ligand Interactions and Inhibition Mechanisms

Beyond its interaction with DNA, this compound can also target proteins. The electrophilic chloroethyl group can react with nucleophilic amino acid residues, leading to covalent modification and potential alteration of protein function.

Covalent Adduct Formation with Nucleophilic Sites on Proteins

The formation of a covalent bond between a small molecule and its protein target can lead to potent and long-lasting inhibition. nih.gov The 2-chloroethyl group of this compound is an electrophile that can be attacked by nucleophilic side chains of amino acids. Cysteine, with its highly nucleophilic thiol (-SH) group, is a common target for such covalent modifiers. nih.gov Other potential nucleophilic residues include histidine (imidazole ring), lysine (B10760008) (ε-amino group), and serine (hydroxyl group). blogspot.com

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophilic amino acid residue attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable covalent bond. This irreversible modification can alter the protein's three-dimensional structure, block an active site, or interfere with protein-protein interactions, thereby inhibiting its function. worthington-biochem.com For example, chloromethyl ketones, which are also reactive electrophiles, have been identified as covalent inhibitors of the enzyme MiaA by modifying a key cysteine residue in its active site. biorxiv.org

Modulation of Enzyme Activity by Imidazole Derivatives

The imidazole moiety itself can participate in non-covalent interactions that modulate enzyme activity. Imidazole is a common structural motif in many enzyme inhibitors. libretexts.org Depending on the specific context of the enzyme's active site, the imidazole ring can act as a hydrogen bond donor or acceptor, or participate in π-stacking interactions.

Enzyme inhibition can occur through several mechanisms:

Competitive Inhibition: The inhibitor resembles the substrate and competes for binding to the active site. worthington-biochem.com

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. teachmephysiology.com

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. wikipedia.org

Molecular Target Selectivity and Specificity

Achieving selectivity and specificity is a central goal in the design of biologically active molecules. For a compound like this compound, specificity is largely driven by its chemical reactivity. However, the imidazole scaffold can be incorporated into more complex molecules designed for highly specific molecular recognition.

Sequence-Specific DNA Binding (e.g., Pyrrole-Imidazole Polyamides)

Pyrrole-imidazole (Py-Im) polyamides are a class of synthetic small molecules designed to bind to the minor groove of double-stranded DNA with high affinity and sequence specificity. nih.gov The pairing rules for these polyamides are well-established: an imidazole/pyrrole (Im/Py) pair recognizes a G•C base pair, while a Py/Im pair recognizes a C•G base pair. A Py/Py pair targets A•T or T•A base pairs.